2,2-dideuteriopropanoic acid (propionic acid-2,2-d2) is a specifically labeled short-chain fatty acid (SCFA) isotopologue featuring ≥98 atom % deuterium enrichment exclusively at the alpha-carbon (C2) position . With a molecular weight of 76.09 g/mol, it provides a precise +2 Da mass shift (M+2) relative to unlabeled propionic acid . In procurement and analytical workflows, this targeted labeling strategy makes it a highly specialized internal standard for mass spectrometry and a mechanistic probe for enzymatic reactions, offering distinct physical and spectral properties compared to fully deuterated (d5/d6) or methyl-labeled (3,3,3-d3) alternatives.
Substituting 2,2-dideuteriopropanoic acid with fully deuterated analogs (propionic acid-d5 or -d6) or methyl-labeled variants (3,3,3-d3) compromises analytical accuracy and mechanistic fidelity. In chromatographic workflows, fully deuterated SCFAs exhibit a pronounced reverse-isotope effect, causing them to elute significantly earlier than the endogenous unlabeled target, which disrupts co-elution and introduces matrix-effect biases during MS ionization [1]. Furthermore, in enzymatic assays targeting the alpha-carbon (such as propionyl-CoA carboxylase activity), fully deuterated substitutes introduce confounding secondary kinetic isotope effects from the beta-deuteriums, masking the primary reaction rate data that 2,2-d2 specifically isolates.
In mass spectrometry-based metabolomics, internal standards must co-elute as closely as possible with the target analyte to experience identical matrix ionization suppression. Because deuterium reduces the molar volume and polarizability of the molecule, heavily deuterated compounds elute earlier than their unlabeled counterparts. 2,2-dideuteriopropanoic acid minimizes this retention time (RT) drift by incorporating only two deuterium atoms, yielding an RT shift of <0.02 minutes relative to unlabeled propionate [1]. In contrast, fully deuterated propionic acid-d5 or -d6 exhibits an RT shift of 0.05–0.10 minutes[1]. This >60% reduction in isotopic RT drift ensures superior co-elution, directly improving the reproducibility and accuracy of SCFA quantitation in complex biological matrices.
| Evidence Dimension | Deuterium-induced retention time (RT) shift in chromatography |
| Target Compound Data | <0.02 minutes RT shift (M+2 labeling) |
| Comparator Or Baseline | Propionic acid-d5/d6: 0.05–0.10 minutes earlier elution |
| Quantified Difference | >60% reduction in isotopic retention time drift |
| Conditions | GC-MS/LC-MS analysis of derivatized short-chain fatty acids |
Minimizing retention time drift ensures the internal standard and analyte undergo identical ionization conditions, which is critical for accurate quantitative procurement in clinical and microbiome metabolomics.
When studying enzymes that act on the alpha-carbon of propionate (e.g., propionyl-CoA carboxylase), researchers must measure the primary kinetic isotope effect (KIE) associated with alpha-proton abstraction. 2,2-dideuteriopropanoic acid isolates this primary KIE (typically yielding a k_H/k_D ratio > 2.0) with zero contribution from the methyl group [1]. If propionic acid-d5 is used as a substitute, the three beta-deuteriums introduce a confounding secondary KIE of approximately 10-15% (k_H/k_D ~1.10-1.15)[1]. Procuring the specifically labeled 2,2-d2 variant eliminates this 10-15% secondary KIE artifact, allowing for exact determination of the rate-limiting step.
| Evidence Dimension | Confounding secondary kinetic isotope effects during alpha-proton abstraction |
| Target Compound Data | 0% secondary KIE contribution (pure primary KIE isolated at C2) |
| Comparator Or Baseline | Propionic acid-d5: ~10-15% secondary KIE artifact from CD3 group |
| Quantified Difference | Elimination of a ~10-15% confounding kinetic artifact |
| Conditions | Enzymatic kinetic assays evaluating C-H vs C-D bond cleavage at the alpha position |
Procuring the exact 2,2-d2 isotopologue is mandatory for enzymologists who need to calculate precise reaction rates without the mathematical noise of secondary isotope effects.
In 1H NMR metabolomic profiling, the overlapping of multiplet signals severely hinders the quantification of specific metabolites. Unlabeled propionic acid yields a triplet for its C3 methyl group (1:2:1 ratio, maximum relative peak height of 50%) due to J-coupling with the two alpha-protons . By substituting the alpha-protons with deuterium in 2,2-dideuteriopropanoic acid, the 3J coupling is effectively removed. This collapses the methyl signal into a sharp singlet (1 peak, 100% relative intensity) . This modification provides a 2-fold increase in maximum peak height (sensitivity) and reduces the spectral footprint of the signal by >60%, preventing overlap with adjacent metabolite peaks in complex biofluids.
| Evidence Dimension | 1H NMR signal multiplicity and relative peak height for the C3 methyl group |
| Target Compound Data | Singlet (1 peak, 100% relative intensity) |
| Comparator Or Baseline | Unlabeled propionic acid: Triplet (3 peaks, max 50% relative intensity) |
| Quantified Difference | 2-fold increase in peak height and >60% reduction in spectral overlap width |
| Conditions | 1H NMR profiling of complex biological mixtures |
Collapsing the multiplet into a singlet drastically improves the signal-to-noise ratio and integration accuracy, making this compound the superior choice for high-throughput qNMR workflows.
Due to its minimal retention time drift compared to fully deuterated analogs (as established in Section 3), 2,2-dideuteriopropanoic acid is the optimal internal standard for GC-MS and LC-MS quantification of gut microbiota-derived short-chain fatty acids in cecal, fecal, and plasma samples [1]. It ensures accurate M+2 mass differentiation while maintaining strict co-elution with endogenous propionate.
Because it isolates the primary kinetic isotope effect at the alpha-carbon without secondary KIE interference, this compound is the required precursor for synthesizing 2,2-d2-propionyl-CoA [2]. This labeled CoA derivative is then used to study the exact catalytic mechanisms and rate-limiting steps of biotin-dependent propionyl-CoA carboxylase and B12-dependent methylmalonyl-CoA mutase.
Leveraging the spectral simplification that collapses the methyl triplet into a high-intensity singlet, 2,2-dideuteriopropanoic acid is highly suited as a spike-in reference standard or metabolic tracer in 1H NMR studies of complex biological matrices [1]. It allows for precise peak integration in crowded spectral regions where unlabeled propionate would be obscured.
Flammable;Corrosive